molecular formula C17H14ClNO2S B2994607 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzamide CAS No. 2034405-17-7

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzamide

Cat. No.: B2994607
CAS No.: 2034405-17-7
M. Wt: 331.81
InChI Key: CYDCWHUWPXVVPH-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzamide is a synthetic organic compound featuring a benzothiophene core linked via a hydroxyethyl chain to a 2-chlorobenzamide group. dimethylamino) . The molecular formula of the target compound is inferred to be C₁₈H₁₆ClNO₂S, assuming replacement of the dimethylamino group with a hydroxyl moiety. Key structural features include:

  • 2-Hydroxyethyl linker: Introduces polarity and hydrogen-bonding capacity.
  • 2-Chlorobenzamide group: Provides electrophilic character and steric bulk, influencing reactivity and binding properties.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2S/c18-14-7-3-1-6-12(14)17(21)19-9-15(20)13-10-22-16-8-4-2-5-11(13)16/h1-8,10,15,20H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDCWHUWPXVVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of o-alkynylthiophenols followed by functionalization at the 3-position of the benzothiophene ring . The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, and the final step involves the formation of the benzamide linkage through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts such as rhodium or copper may be employed to facilitate specific steps in the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs
Compound Name Molecular Formula Core Structure Key Substituents Functional Groups
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzamide (Target) C₁₈H₁₆ClNO₂S* Benzothiophene 2-Hydroxyethyl, 2-chlorobenzamide Amide, hydroxyl, thiophene, chloro
N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chlorobenzamide C₁₉H₁₉ClN₂OS Benzothiophene 2-Dimethylaminoethyl, 2-chlorobenzamide Amide, tertiary amine, chloro
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ Benzamide 2-Hydroxy-1,1-dimethylethyl Amide, hydroxyl
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide C₂₄H₂₀N₂O₂S Dihydrothiazole 2-Methoxyphenyl, 4-methylbenzamide Thiazolidinone, amide, methoxy
N-(3-Chlorophenyl)-2-hydroxybenzamide C₁₃H₁₀ClNO₂ Benzamide 3-Chlorophenyl, 2-hydroxy Amide, hydroxyl, chloro
N-[5-(Benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-2-chlorobenzamide C₁₉H₁₃ClN₄O₂S₂ Thiazolidinone Benzimidazole, 2-chlorobenzamide Thiazole, sulfhydryl, amide, chloro

*Inferred formula based on structural analogs.

Key Observations:

Chloro substituents at ortho (target compound) vs. meta/para positions (e.g., N-(3-chlorophenyl)-2-hydroxybenzamide ) alter electronic effects and steric hindrance, impacting crystal packing and intermolecular interactions.

Heterocyclic Influence :

  • Benzothiophene (target) vs. benzamide () or thiazole () cores modulate π-stacking and metal-binding capabilities. For example, the N,O-bidentate directing group in ’s compound facilitates metal-catalyzed C–H functionalization , whereas the benzothiophene may prioritize aromatic interactions.

Synthetic Complexity: The thiazolidinone-benzimidazole hybrid in demonstrates higher synthetic complexity due to multiple heterocycles, contrasting with the relatively straightforward amide coupling likely used for the target compound.

Physicochemical and Crystallographic Comparisons

  • Crystallography : Analogs like N-(3-chlorophenyl)-2-hydroxybenzamide were resolved via X-ray diffraction, revealing that chloro-substituent positioning (meta vs. para) significantly impacts molecular planarity and hydrogen-bonding networks. Similar studies for the target compound would require SHELX-based refinement .
  • Thermodynamic Stability: The hydroxyethyl linker may introduce intramolecular hydrogen bonds (e.g., between hydroxyl and amide groups), enhancing stability compared to dimethylamino analogs, which lack such interactions .

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzamide is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article will explore its biological activity, including its mechanisms of action, efficacy in different biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiophene moiety, a hydroxyethyl group, and a chlorobenzamide structure. The unique configuration of these functional groups contributes to its biological activity. The following table summarizes the key structural features:

Component Description
Benzothiophene Moiety Aromatic compound known for diverse biological activities
Hydroxyethyl Group Enhances solubility and may influence bioactivity
Chlorobenzamide Structure Imparts specific interactions with biological targets

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can disrupt cancer cell proliferation.
  • DNA Interaction : Similar compounds have shown the ability to bind to DNA, potentially interfering with replication and transcription processes .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria .

Antitumor Activity

Recent studies have demonstrated the antitumor potential of related compounds in vitro. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects on lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 μM to 6.75 μM depending on the assay format (2D vs. 3D) . These findings suggest that the compound may have comparable efficacy.

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated using standard broth microdilution methods against Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibits promising antibacterial effects, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Case Studies

  • Study on Antitumor Efficacy :
    • A recent study tested several benzothiophene derivatives, including this compound, against human lung cancer cells.
    • Results showed that the compound significantly inhibited cell growth in both 2D and 3D cultures, indicating its potential as an effective anticancer drug.
  • Evaluation of Antimicrobial Properties :
    • In another study focusing on antimicrobial activity, this compound was tested against common bacterial pathogens.
    • The compound demonstrated notable inhibition zones in agar diffusion tests, highlighting its effectiveness as an antimicrobial agent.

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